5-Methyl-2-(oxan-4-yloxy)benzoic acid
Description
Properties
IUPAC Name |
5-methyl-2-(oxan-4-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9-2-3-12(11(8-9)13(14)15)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFYVPVIHIHINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This approach adapts the methodology described in patent CN103553991A, which involves halogenation of a precursor followed by nucleophilic substitution with a tetrahydropyran-derived nucleophile. For 5-methyl-2-(oxan-4-yloxy)benzoic acid, the synthesis begins with 5-methyl-2-hydroxybenzoic acid as the starting material.
Step 1: Halogenation
The hydroxyl group at the 2-position is replaced with a halogen (Cl, Br, or I) using methylene chloride as the solvent and a halogenating agent (e.g., bromine or chlorine gas). Key conditions include:
Step 2: Nucleophilic Substitution
The halogenated intermediate reacts with sodium tetrahydropyran-4-olate in dimethylformamide (DMF) under catalytic conditions (e.g., cuprous chloride or bromide).
Optimization and Yield
Direct Etherification via Acid Catalysis
Reaction Overview
This method employs acid-catalyzed etherification between 5-methyl-2-hydroxybenzoic acid and dihydropyran-4-ol. The process is adapted from the synthesis of methyl 4-[(tetrahydro-2H-pyran-2-yl)oxy]benzoate (PubChem CID 11770459), modified for regioselective oxan-4-yloxy group introduction.
Reaction Conditions
Key Considerations
-
Regioselectivity: The use of sterically hindered dihydropyran-4-ol favors substitution at the 2-position of the benzoic acid core.
Two-Step Sulfonation-Alkylation Method
Reaction Overview
Inspired by patent CN103304453A, this route involves sulfonation followed by alkylation with tetrahydropyran-4-ol.
Step 1: Sulfonation
5-Methyl-2-hydroxybenzoic acid reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Step 2: Alkylation
The sulfonyl chloride intermediate undergoes nucleophilic displacement with tetrahydropyran-4-ol in aqueous sodium hydroxide.
Performance Metrics
Mitsunobu Reaction for Ether Formation
Reaction Overview
The Mitsunobu reaction offers a high-yield alternative for forming the ether linkage between 5-methyl-2-hydroxybenzoic acid and tetrahydropyran-4-ol.
Reaction Conditions
-
Reagents: Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Reaction time: 12–24 hours.
Advantages and Limitations
-
Yield: 85–90%
-
Drawbacks: High cost of reagents and challenges in scaling up.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Estimate | Scalability |
|---|---|---|---|---|
| Halogenation-Substitution | 75–85 | >99.5 | Moderate | High |
| Acid-Catalyzed Etherification | 70–78 | >98 | Low | Moderate |
| Sulfonation-Alkylation | 65–72 | 99.2–99.6 | Low | High |
| Mitsunobu Reaction | 85–90 | >99 | High | Low |
Industrial-Scale Considerations
For large-scale production, the halogenation-substitution and sulfonation-alkylation methods are preferred due to their cost-effectiveness and scalability. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(oxan-4-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methyl-2-carboxybenzoic acid.
Reduction: 5-Methyl-2-(oxan-4-yloxy)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
5-Methyl-2-(oxan-4-yloxy)benzoic acid serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form ketones or carboxylic acids.
- Reduction: Functional groups can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride.
- Substitution Reactions: The compound can undergo nucleophilic substitutions, where functional groups are exchanged, enabling the synthesis of more complex molecules.
| Reaction Type | Examples of Reagents | Expected Products |
|---|---|---|
| Oxidation | Potassium permanganate, CrO3 | Ketones, Carboxylic acids |
| Reduction | LiAlH4, NaBH4 | Alcohols, Alkanes |
| Substitution | Halogens, Nucleophiles | New substituted derivatives |
2. Material Science:
The compound is being explored for its potential use in developing new materials. Its unique oxan-4-yloxy group may impart specific properties beneficial for creating polymers or other advanced materials.
Biological Applications
1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Case Study: Antimicrobial Activity
A study showed that derivatives of this compound had a minimum inhibitory concentration (MIC) against Escherichia coli at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
2. Anticancer Activity:
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial disruption.
Case Study: Anticancer Research
In vitro tests on human breast cancer cell lines revealed that treatment with related compounds resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxan-4-yloxy)benzoic acid involves its interaction with specific molecular targets. The oxan-4-yloxy group may facilitate binding to enzymes or receptors, modulating their activity. The benzoic acid core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid : Contains a benzoyloxy ester at position 2, contributing to moderate lipophilicity. Its melting point is 126–128°C, and it exhibits analgesic activity comparable to aspirin (ED50 = 81.67 mg/kg vs. 87.87 mg/kg for aspirin) .
- 5-Methoxy-2-(4-methoxyphenyl)benzoic acid : Features methoxy groups at positions 5 and 4', resulting in increased molecular weight (258.27 g/mol) and higher logP (3.07), indicating greater lipophilicity .
- 5-Methyl-2-(1H-pyrazol-1-yl)benzoic acid : The pyrazole substituent enables regioselective alkylation reactions (e.g., with neopentyl bromide or bromocycloheptane), yielding ortho- or meta-alkylated products in 50–59% yields .
Table 1: Structural and Physical Properties Comparison
Biological Activity
5-Methyl-2-(oxan-4-yloxy)benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a benzoic acid derivative characterized by the presence of a methyl group at the 5-position and an oxan-4-yloxy substituent. The oxan-4-yloxy group may enhance the compound's solubility and membrane permeability, potentially influencing its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the oxan-4-yloxy group may facilitate binding to these targets, modulating their activity and leading to various biological effects.
Biological Activity
Research on related benzoic acid derivatives suggests several potential biological activities for this compound:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Some benzoic acid derivatives exhibit antimicrobial effects against various pathogens, indicating potential therapeutic applications in infectious diseases.
- Anti-inflammatory Effects : There is evidence that certain benzoic acids can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties.
In Vitro Studies
In vitro studies have evaluated the effects of benzoic acid derivatives on cellular models. For instance, compounds derived from benzoic acids have been shown to enhance proteasome and lysosomal activities in human fibroblasts, indicating their role in protein degradation pathways essential for cellular homeostasis .
Cytotoxicity Assessments
Cytotoxicity assays have been conducted on various cancer cell lines to assess the safety profile of benzoic acid derivatives. Results indicated low cytotoxicity at certain concentrations, suggesting a favorable therapeutic index for further development .
Comparative Analysis with Similar Compounds
A comparative analysis with other benzoic acid derivatives reveals unique attributes of this compound:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Potential | Potential | Potential |
| 3-Chloro-4-methoxybenzoic acid | High | Moderate | Low |
| 3,5-Difluoro-4-(oxan-4-yloxy)benzoic acid | Moderate | High | Moderate |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various benzoic acids against Staphylococcus aureus. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting that modifications like the oxan-4-yloxy group could enhance efficacy .
- Anti-inflammatory Mechanisms : Research on inflammation models showed that benzoic acid derivatives could reduce pro-inflammatory cytokine levels, indicating their potential as anti-inflammatory agents .
Q & A
Q. What synthetic routes are recommended for preparing 5-methyl-2-(oxan-4-yloxy)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Core Approach: Start with 5-methylsalicylic acid as the precursor. Introduce the oxane (tetrahydropyran) moiety via nucleophilic substitution or Mitsunobu reaction .
- Optimization Tips:
- Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
Q. How should researchers handle stability issues during storage and experimental use?
Methodological Answer:
- Stability Profile: The compound is stable under dry, inert conditions but decomposes upon exposure to strong oxidizers (e.g., HNO₃, KMnO₄) or open flames, releasing carbon oxides .
- Best Practices:
- Store in amber vials at –20°C under argon.
- Avoid aqueous solutions at pH >8 to prevent hydrolysis of the oxane ring .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .
Advanced Research Questions
Q. How can structural modifications enhance its biological activity, such as enzyme inhibition?
Methodological Answer:
Q. How can researchers resolve contradictions in solubility and partition coefficient data?
Methodological Answer:
Q. What computational tools are effective for modeling its thermodynamic stability and reactivity?
Methodological Answer:
- Software Recommendations:
- DFT Calculations: Gaussian 16 for optimizing geometry and calculating Gibbs free energy (B3LYP/6-31G* basis set) .
- Reactivity Prediction: Use Spartan to simulate electrophilic attack sites (e.g., oxane ring susceptibility to acid) .
- Validation: Correlate computational results with experimental thermal analysis (DSC/TGA) .
Specialized Methodological Challenges
Q. How to design a protocol for detecting hazardous decomposition products during thermal stress?
Methodological Answer:
- Protocol:
- Heat the compound incrementally (50–300°C) in a controlled furnace.
- Capture gaseous products via FT-IR gas cell (detect CO/CO₂ at 2100–2300 cm⁻¹) .
- Analyze residues via GC-MS for organic byproducts (e.g., benzoquinones) .
Q. What strategies mitigate interference from impurities in biological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
